![molecular formula C15H16N2OS B12526845 1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one CAS No. 656257-42-0](/img/structure/B12526845.png)
1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one is an organic compound that features a thiazole ring and an indole moiety. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, while the indole moiety is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-ethyl-2-mercaptothiazole with 2,3-dihydro-1H-indole-2-carbaldehyde in the presence of a base such as sodium hydride. The reaction proceeds through the formation of a thiazole-indole intermediate, which is then further reacted with ethanone to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfur or nitrogen atoms in the ring.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming imines or enamines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The indole moiety can also interact with cellular components, affecting signaling pathways and gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone: This compound has a similar thiazole ring but with different substituents, leading to variations in its chemical and biological properties.
1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone:
2-Acetylthiazole: This compound has a simpler structure with only a thiazole ring and an acetyl group, making it less complex but still useful in various applications
The uniqueness of this compound lies in its combination of the thiazole and indole moieties, which confer distinct chemical and biological properties that are not present in simpler or structurally different compounds.
Eigenschaften
CAS-Nummer |
656257-42-0 |
|---|---|
Molekularformel |
C15H16N2OS |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C15H16N2OS/c1-3-12-9-16-15(19-12)14-8-11-6-4-5-7-13(11)17(14)10(2)18/h4-7,9,14H,3,8H2,1-2H3 |
InChI-Schlüssel |
YWWFQHGSGOLYMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=C(S1)C2CC3=CC=CC=C3N2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12526766.png)
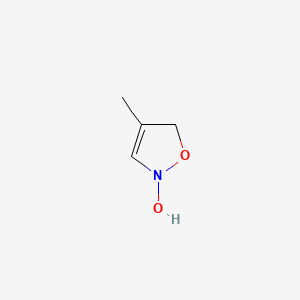
![Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-](/img/structure/B12526780.png)
![2-[4-(Phenethylamino)phenyl]sulfonylacetic acid](/img/structure/B12526785.png)

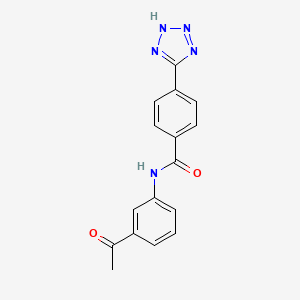
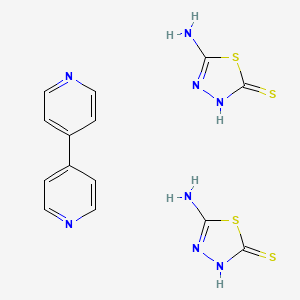
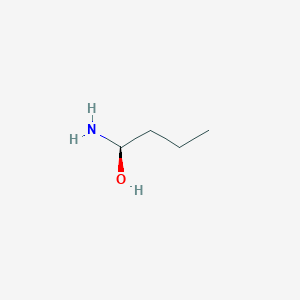
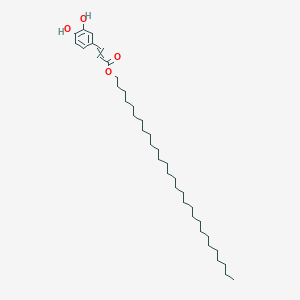
![4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde](/img/structure/B12526823.png)

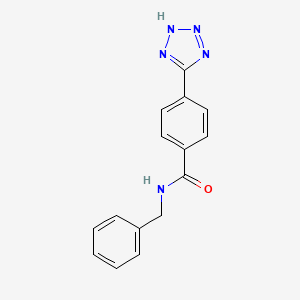

![2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol](/img/structure/B12526842.png)
